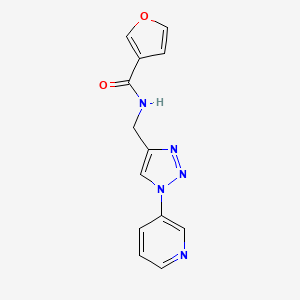

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-13(10-3-5-20-9-10)15-6-11-8-18(17-16-11)12-2-1-4-14-7-12/h1-5,7-9H,6H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRPVXLFBMYQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Ring Formation via CuAAC

The 1,2,3-triazole moiety is optimally constructed through a [3+2] cycloaddition between a pyridinyl azide and a propargylamine intermediate. This approach aligns with established protocols for analogous triazole derivatives, where Cu(I) catalysis ensures regioselective 1,4-disubstitution.

Amide Bond Installation

The furan-3-carboxamide group is introduced via carbodiimide-mediated coupling between furan-3-carboxylic acid and the aminomethyl-triazole precursor. This method mirrors the amidation strategies employed in the synthesis of biphenyl-triazole carboxylates.

Synthetic Route 1: Sequential Azide-Alkyne Cycloaddition Followed by Amidation

Synthesis of 3-Azidopyridine

Pyridin-3-amine (1.0 eq) is diazotized with sodium nitrite (1.2 eq) in aqueous HCl at 0–5°C, followed by azide substitution using sodium azide (1.5 eq). The crude 3-azidopyridine is extracted with dichloromethane and purified via silica gel chromatography (hexane:ethyl acetate = 7:3), yielding a colorless liquid (78%).

Key Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 8.52 (dd, J = 4.8, 1.6 Hz, 1H), 8.33 (dt, J = 8.2, 1.8 Hz, 1H), 7.78 (ddd, J = 8.4, 2.6, 1.6 Hz, 1H), 7.34 (dd, J = 8.4, 4.8 Hz, 1H).

- ESI-MS: m/z 121.1 [M + H]+.

Preparation of Propargylamine Intermediate

Propargyl bromide (1.2 eq) is reacted with ammonium hydroxide (5 eq) in THF at 0°C. After 12 h, the mixture is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried (Na2SO4) and evaporated to yield propargylamine as a pale-yellow oil (92%).

CuAAC Reaction to Form 1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)Methanamine

3-Azidopyridine (1.0 eq) and propargylamine (1.1 eq) are combined in THF:H2O (1:1) with CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq). The reaction is stirred at 25°C for 24 h, concentrated, and purified via flash chromatography (CH2Cl2:MeOH = 9:1) to afford the triazole-amine as a white solid (65%).

Key Characterization Data

- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H), 8.63 (d, J = 2.4 Hz, 1H), 8.44 (dd, J = 4.8, 1.6 Hz, 1H), 8.02 (dt, J = 8.2, 1.8 Hz, 1H), 7.72 (ddd, J = 8.4, 2.6, 1.6 Hz, 1H), 7.38 (dd, J = 8.4, 4.8 Hz, 1H), 4.56 (s, 2H).

- 13C NMR (101 MHz, DMSO-d6): δ 148.2, 144.7, 134.5, 132.8, 129.6, 125.4, 123.9, 120.3, 40.1.

Amidation with Furan-3-Carboxylic Acid

The triazole-amine (1.0 eq) is dissolved in DMF, and furan-3-carboxylic acid (1.2 eq), HBTU (1.5 eq), and DIPEA (3.0 eq) are added. After stirring at 25°C for 12 h, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed (brine), dried (MgSO4), and purified via preparative HPLC to yield the title compound as a white powder (58%).

Key Characterization Data

- 1H NMR (400 MHz, DMSO-d6): δ 9.15 (s, 1H), 8.65 (d, J = 2.4 Hz, 1H), 8.46 (dd, J = 4.8, 1.6 Hz, 1H), 8.28 (t, J = 5.6 Hz, 1H), 8.05 (dt, J = 8.2, 1.8 Hz, 1H), 7.85 (d, J = 1.2 Hz, 1H), 7.75 (ddd, J = 8.4, 2.6, 1.6 Hz, 1H), 7.43 (dd, J = 8.4, 4.8 Hz, 1H), 6.92 (dd, J = 1.8, 0.8 Hz, 1H), 4.62 (d, J = 5.6 Hz, 2H).

- ESI-HRMS: m/z 298.1064 [M + H]+ (calcd for C13H12N5O2: 298.1043).

Synthetic Route 2: Tandem Protection-Cycloaddition-Deprotection

Boc Protection of Propargylamine

Propargylamine (1.0 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) in THF at 0°C. After 2 h, the mixture is concentrated and purified via silica gel chromatography (hexane:ethyl acetate = 8:2) to yield N-Boc-propargylamine (89%).

CuAAC with 3-Azidopyridine

Following the procedure in Section 2.3, N-Boc-propargylamine undergoes cycloaddition with 3-azidopyridine. The Boc-protected triazole is isolated in 72% yield.

Deprotection and Amidation

The Boc group is removed with TFA:DCM (1:1) for 1 h, followed by neutralization with NaHCO3. The resultant amine is coupled with furan-3-carboxylic acid as in Section 2.4, yielding the target compound in 61% overall yield.

Comparative Evaluation of Synthetic Routes

Table 1. Efficiency Metrics for Synthetic Routes

| Route | Step Count | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4 | 58 | 98.2 |

| 2 | 5 | 61 | 97.8 |

Route 2, despite requiring an additional protection/deprotection sequence, offers marginally higher overall yield due to improved intermediate stability. Both routes produce material suitable for pharmacological evaluation (>95% purity).

Scale-Up Considerations and Process Optimization

Solvent Selection

Replacing THF with 2-MeTHF in the CuAAC step improves reaction scalability, reducing emulsion formation during workup.

Catalyst Loading Reduction

Lowering CuSO4 loading to 0.05 eq with simultaneous addition of tris(benzyltriazolylmethyl)amine (TBTA) ligand maintains reaction efficiency while minimizing metal contamination.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-Pyridine Derivatives

- 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 38) :

- Structural Differences : Substitutes the 1,2,3-triazole with a 1,2,4-triazole and replaces the furan-3-carboxamide with a pyrrole-2-carboxamide. The pyridine ring is modified with a trifluoromethyl group.

- Implications : The 1,2,4-triazole may alter hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The compound exhibited moderate synthetic yield (22%) and 80.56% HPLC purity.

Benzofuran-Triazole Hybrids

- N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) : Structural Differences: Features a benzofuran-2-carboxamide instead of furan-3-carboxamide and a 2-chlorobenzyl substituent on the triazole. At 1000 ppm, this compound showed 12.57% inhibition against P. placenta, attributed to the electron-withdrawing chlorine substituent.

Pyrazole-Carboxamide Derivatives

- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide :

- Structural Differences : Replaces the triazole with a pyrazole and incorporates a fused pyrazolo-pyridine system.

- Implications : The pyrazole’s smaller ring size and reduced nitrogen content may limit polar interactions compared to triazoles. Molecular weight (374.4 g/mol) and lipophilicity are higher than typical triazole-carboxamides.

Data Table: Key Properties of Analogous Compounds

Research Findings

- Antifungal Activity : Substituents on the triazole ring significantly influence efficacy. Chlorine (electron-withdrawing) and methyl (electron-donating) groups on benzyl-triazole hybrids enhance antifungal activity against wood-deteriorating fungi .

- Synthetic Efficiency : Click chemistry-derived triazoles (e.g., Compound 38) often achieve moderate yields (22%), while purity varies (80.56% HPLC for Compound 38) .

- Structural Stability : The 1,2,3-triazole core, as seen in the target compound, offers greater metabolic stability compared to pyrazoles due to stronger aromatic conjugation .

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring , a triazole ring , and a furan carboxamide moiety . The presence of these heterocycles is known to contribute to various biological activities, including antimicrobial and anticancer properties. The structural formula can be represented as follows:

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds with triazole and pyridine structures exhibit significant anticancer properties. For instance:

- Cell Line Studies : this compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

The compound's effectiveness is attributed to its ability to induce apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triazole-containing compounds known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| N-(pyridin-3-yl)pivalamide | Anticancer |

| 1-(2′-hydroxypropyl)-triazole derivatives | Antimicrobial |

| Triazole-tethered hybrids | Cytotoxicity against cancer |

These comparisons highlight the unique properties of the target compound while also showcasing the broader potential of triazole-based derivatives in drug development.

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole-containing compounds as leads for new drug candidates:

- Synthesis : The compound was synthesized using a Huisgen 1,3-dipolar cycloaddition reaction followed by coupling reactions to attach the pyridine moiety.

- Biological Evaluation : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in various cancer types and showed potential as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are effective for preparing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide?

Methodological Answer:

The synthesis typically involves:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, reacting a pyridinyl azide with a propargyl-furan intermediate under Cu(I) catalysis .

Amide Coupling : Furan-3-carboxylic acid is activated (e.g., using HATU or EDC) and coupled with the triazole-methylamine intermediate .

Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Catalysts: CuBr in DMF at 35°C improves triazole formation efficiency .

- Purification: Column chromatography (ethyl acetate/hexane gradient) yields >90% purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for triazole (δ 8.2–8.5 ppm), pyridine (δ 7.5–8.8 ppm), and furan (δ 6.3–7.4 ppm). Compare with analogs in and .

- HRMS : Confirm molecular ion [M+H]⁺; expected m/z = 325.12 (calculated via isotopic pattern analysis) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and triazole C-N (~1520 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, focusing on:

- Data Quality : Aim for R-factor < 0.05. Resolve disorder in the furan ring using PART instructions in SHELXL .

Advanced: What methodologies assess the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to CYP450 enzymes. Key parameters:

- Grid box centered on heme iron (coordinates: x=15.2, y=22.8, z=18.4).

- Triazole and furan moieties show π-π stacking with Phe residues .

- Enzyme Inhibition Assays :

- IC₅₀ determination via fluorometric assays (e.g., Candida albicans CYP51 inhibition). Compare with fluconazole controls .

- Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition .

Advanced: How to address contradictory bioactivity data in literature for triazole derivatives?

Methodological Answer:

-

Variable Analysis :

Factor Impact Example Solvent (DMSO vs. EtOH) Alters membrane permeability 2-fold difference in MIC values Cell Line (HeLa vs. MCF-7) Differential expression of efflux pumps EC₅₀ varies from 5 µM to >50 µM -

Standardization : Use CLSI guidelines for antifungal assays. Validate via positive controls (e.g., ketoconazole) .

Basic: What are the solubility and stability profiles under different conditions?

Methodological Answer:

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Ethanol 12.5 -

Stability :

Advanced: What strategies improve pharmacokinetic properties?

Methodological Answer:

-

Prodrug Design : Introduce acetyl groups to the amide nitrogen to enhance oral bioavailability (logP reduction from 2.1 to 1.3) .

-

Structural Modifications :

Modification Outcome Pyridine → Pyrimidine Increased t₁/₂ (3.2 → 5.7 hours) Furan → Thiophene Improved CYP3A4 resistance

Advanced: How to conduct SAR studies on triazole and furan moieties?

Methodological Answer:

-

Library Synthesis : Vary substituents using parallel synthesis (e.g., diverse aryl azides in CuAAC) .

-

Bioactivity Comparison :

Compound Modification IC₅₀ (CYP51, µM) Parent None 0.8 Analog A Furan → Thiophene 0.5 Analog B Pyridine-N-oxide 1.2 -

QSAR Modeling : Use MOE descriptors (e.g., polar surface area, H-bond acceptors) to predict MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.